(2-Fluoro-4-nitrophenyl)methanamine hydrochloride
Description
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₇H₇ClFN₂O₂ and a molar mass of 205.45 g/mol . The compound features a fluorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring, attached to a methylamine group that is protonated as a hydrochloride salt. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYQOPBLPZQDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743925 | |
| Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937783-91-0 | |
| Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride typically involves the reaction of 2-fluoro-4-nitroaniline with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-fluoro-4-nitroaniline
Reagents: Formaldehyde, hydrochloric acid
Conditions: Room temperature, sealed in dry conditions
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as hydroxide ions, under basic conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Reduction: (2-Fluoro-4-aminophenyl)methanamine
Substitution: Various substituted phenylmethanamines depending on the nucleophile used
Oxidation: (2-Fluoro-4-nitrophenyl)aldehyde or (2-Fluoro-4-nitrophenyl)carboxylic acid
Scientific Research Applications
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The methanamine group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity[5][5].
Comparison with Similar Compounds
Positional Isomers
- (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride
Nitrophenyl Methanamine Derivatives
(3-Methoxy-5-nitrophenyl)methanamine Hydrochloride
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Structural Feature: Chlorophenyl-thiazole backbone instead of nitrophenyl.
Substituent Effects on Physicochemical Properties
Electronic Effects
- Fluoro vs. Chloro Substituents :
- Nitro Group Position :
Solubility and Stability
- (2-Fluoro-4-nitrophenyl)methanamine Hydrochloride: Highly polar due to the nitro and fluorine groups, enhancing solubility in polar solvents like methanol-d₄ or DMSO-d₆ .
- (2-Methoxy-4-nitrophenoxy)ethylamine Hydrochloride: The ethoxy chain increases hydrophilicity but reduces crystallinity compared to the rigid benzylamine structure .
Comparative Data Table
Biological Activity
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceutical research.
Chemical Structure and Properties
The compound has the molecular formula CHClFNO and features a fluorine atom and a nitro group attached to a phenyl ring. These functional groups contribute to its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals.
This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism primarily involves the inhibition of bacterial protein synthesis by binding to ribosomal RNA, similar to other antibiotics like Linezolid, which is synthesized from this compound. This interaction disrupts the function of bacterial ribosomes, leading to cell death.
Case Studies and Research Findings
-
Antibacterial Efficacy : Research indicates that the compound is effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated minimum inhibitory concentrations (MICs) that highlight its potency against various bacterial strains:
- Staphylococcus aureus : MIC values ranging from 0.0048 to 0.0195 mg/mL.
- Escherichia coli : MIC values around 0.0048 mg/mL.
- Bacillus mycoides : MIC values also showing significant activity.
- Comparison with Similar Compounds : A comparative study with structurally related compounds revealed that this compound has superior antimicrobial activity due to its specific functional group arrangement, enhancing its binding affinity to bacterial targets.
Summary of Biological Activity
The biological activity of this compound can be summarized in the following table:
| Activity Type | Target Organisms/Mechanism | MIC Values |
|---|---|---|
| Antibacterial | MRSA, E. coli, Bacillus mycoides | 0.0048 - 0.0195 mg/mL |
| Antifungal | Candida albicans | MIC values vary |
| Mechanism | Inhibition of protein synthesis via ribosomal interaction |
Applications in Pharmaceutical Research
The compound serves as an important intermediate in drug synthesis, particularly for antibiotics targeting resistant bacterial strains. Its ability to modify surface properties of materials also opens avenues for applications in nanotechnology and material science.
Future Directions
Further research is warranted to explore:
- The development of novel derivatives with enhanced antimicrobial properties.
- The potential for this compound in treating other infectious diseases.
- Its interactions with metabolic enzymes to understand pharmacokinetics better.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
